
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
Übersicht
Beschreibung
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid (DMBSPA) is a novel organic acid that has been the subject of much scientific research due to its unique properties and potential applications. DMBSPA is a structural isomer of 2-(2,3-dimethylbenzimidazol-2-ylsulfanyl)-propionic acid (DMBSPA), and the two compounds share many of the same properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has shown promising results in antimicrobial applications. A study reported the synthesis of compounds containing benzoimidazole moiety and evaluated their antimicrobial activities. These compounds, which are structurally related to this compound, exhibited significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (El-Meguid, 2014).
Cytotoxic Properties
The synthesis of novel 2‐Mercaptobenzimidazole derivatives, which are chemically related to this compound, has been explored for their in vitro anti-bacterial and anti-fungal activities. Additionally, the in vitro cytotoxic properties of these compounds were studied using brine shrimp bioassay. This study suggests potential applications in cytotoxicity and microbial resistance research (Hosamani & Shingalapur, 2011).
Neuroprotective Agent
In medical chemistry, a related compound, 2-amino-(phosphonoalkyl)-1H-benzimidazole-2-alkanoic acid, was synthesized and evaluated for NMDA receptor affinity, demonstrating potent NMDA antagonistic activity. These compounds could be considered promising therapeutic agents for neuroprotection (Baudy et al., 2001).
Adsorption and Removal of Organic Dyes
A study on a coordination network based on a compound structurally related to this compound demonstrated effective adsorption on organic dyes. This implies potential applications in environmental science, particularly in the removal of pollutants like dyes from wastewater (Yin et al., 2018).
Eigenschaften
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-6-4-9-10(5-7(6)2)14-12(13-9)17-8(3)11(15)16/h4-5,8H,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCQEDWLTXSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)
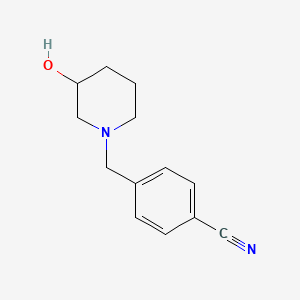
![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)
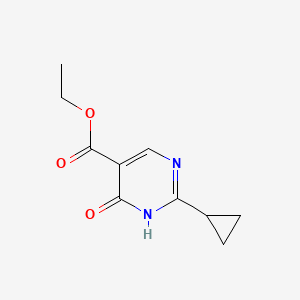
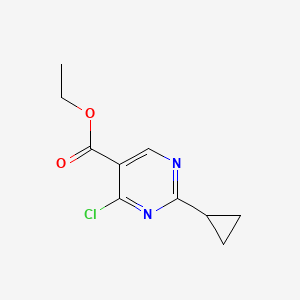
![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)

![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)

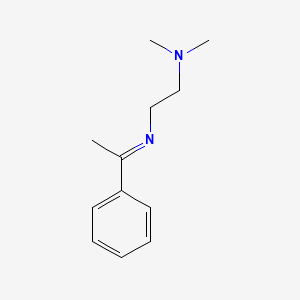
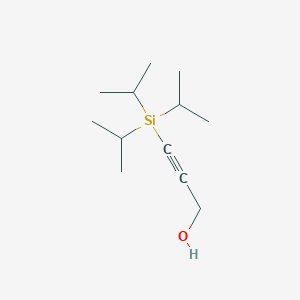
![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)
